molecular formula C19H26N2OS B215725 2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one

2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one

Cat. No. B215725
M. Wt: 330.5 g/mol
InChI Key: MFJQLJFGIHKQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DM-1 and is used in the synthesis of various drugs and pharmaceuticals. The purpose of

Mechanism of Action

DM-1 exerts its effects through the inhibition of microtubule polymerization, which is essential for cell division and proliferation. DM-1 binds to the colchicine binding site of tubulin, which prevents the formation of microtubules and disrupts the normal cell cycle. This results in the induction of cell death in cancer cells and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
DM-1 has been found to induce apoptosis in cancer cells through the activation of caspase-dependent pathways. DM-1 has also been found to inhibit angiogenesis, which is essential for tumor growth and metastasis. Additionally, DM-1 has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

DM-1 has several advantages for lab experiments, including its potent cytotoxicity against cancer cells and antimicrobial activity against bacteria. However, DM-1 has some limitations, including its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for the research on DM-1, including the development of novel drug formulations and the investigation of its potential applications in other fields of research, such as neurodegenerative disorders and autoimmune diseases. Additionally, the identification of DM-1 analogs with improved solubility and reduced toxicity could lead to the development of more potent and effective drugs for cancer treatment and antimicrobial therapy.
In conclusion, DM-1 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DM-1 exhibits potent cytotoxicity against cancer cells, antimicrobial activity against bacteria, and anti-inflammatory effects. DM-1 exerts its effects through the inhibition of microtubule polymerization, which is essential for cell division and proliferation. While DM-1 has several advantages for lab experiments, including its potent cytotoxicity against cancer cells and antimicrobial activity against bacteria, it also has some limitations, including its low solubility in water and potential toxicity to normal cells. Future research on DM-1 could lead to the development of novel drug formulations and the identification of DM-1 analogs with improved solubility and reduced toxicity.

Synthesis Methods

DM-1 can be synthesized using various methods, including the reaction of 2,4-dimethylbenzaldehyde and 3-methylbutylamine with sulfur and potassium carbonate in the presence of acetonitrile. The reaction results in the formation of DM-1, which can be purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

DM-1 has been extensively studied for its potential applications in various fields of research, including cancer treatment, antimicrobial activity, and anti-inflammatory effects. DM-1 has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. DM-1 has also been found to exhibit antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, DM-1 has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one

Molecular Formula

C19H26N2OS

Molecular Weight

330.5 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one

InChI

InChI=1S/C19H26N2OS/c1-12(2)6-9-17-15(5)20-19(21-18(17)22)23-11-16-8-7-13(3)10-14(16)4/h7-8,10,12H,6,9,11H2,1-5H3,(H,20,21,22)

InChI Key

MFJQLJFGIHKQAI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)CSC2=NC(=O)C(=C(N2)C)CCC(C)C)C

SMILES

CC1=CC(=C(C=C1)CSC2=NC(=O)C(=C(N2)C)CCC(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NC(=O)C(=C(N2)C)CCC(C)C)C

Origin of Product

United States

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